molecular formula C17H16F3N3O B4557994 1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4557994
M. Wt: 335.32 g/mol
InChI Key: NMJSXXBMVOISPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including compounds similar to 1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, often involves multistep reactions, including ring closure and condensation processes. For example, one method for synthesizing related compounds involves the reaction of pyrazole-5-amine derivatives with activated carbonyl groups, yielding N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

X-ray crystallography and spectral data are fundamental in determining the molecular structure of pyrazolopyridine derivatives. The crystal structure of similar compounds reveals the spatial arrangement and conformation of molecular components, which is crucial for understanding their chemical behavior (Rao et al., 2020).

Chemical Reactions and Properties

Pyrazolopyridine derivatives undergo various chemical reactions, including heterocyclization, which is used to synthesize diverse derivatives. These reactions are significant for the development of compounds with potential pharmacological applications. The reactivity towards different reagents can lead to the formation of compounds with varying substituents, demonstrating the versatility of these molecules (Koshetova et al., 2022).

Physical Properties Analysis

The physical properties of pyrazolopyridine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray diffraction data provide insights into the crystalline nature of these compounds, which is essential for their characterization and application development (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazolopyridine derivatives, including reactivity, stability, and interaction with various reagents, are critical for their application in synthesis and potential therapeutic use. Studies on these compounds involve quantum chemical calculations and spectral analysis to understand their behavior in chemical reactions and their stability under different conditions (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthetic Methodologies and Characterizations

X-ray Powder Diffraction for Related Compounds : The study by Qing Wang et al. (2017) discusses the X-ray powder diffraction data of a structurally related compound, highlighting its importance as an intermediate in the synthesis of anticoagulants like apixaban. This suggests the potential use of 1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in the synthesis of pharmaceutical agents through detailed structural characterization (Qing Wang et al., 2017).

Heterocyclic Synthesis : Research by A. Krishnaiah and B. Narsaiah (2001) on the synthesis of novel fluorinated pyrido[2′,3′:3,4] pyrazolo[1,5-a] pyrimidines from related starting materials demonstrates the compound's relevance in creating new molecules with potential biological activities. This aligns with the use of complex pyrazolo[3,4-b]pyridines in developing new chemical entities (A. Krishnaiah & B. Narsaiah, 2001).

Applications in Materials Science and Biological Studies

Antimicrobial Activity : A study by Azza M. El‐Kazak and M. Ibrahim (2013) on the antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines indicates the potential biological applications of pyrazolo[3,4-b]pyridine derivatives. These compounds' structural features are conducive to biological activity, suggesting possible antimicrobial uses for the compound (Azza M. El‐Kazak & M. Ibrahim, 2013).

Materials Characterization : The work of E. M. El-Menyawy et al. (2019) on the synthesis and characterization of pyrazolo[4,3-b] pyridine derivatives for materials application showcases the utility of such compounds in the development of novel materials with specific optical properties. This could hint at the use of 1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in creating materials with unique electronic or optical characteristics (E. M. El-Menyawy et al., 2019).

properties

IUPAC Name

1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c1-4-23-16-15(10(2)22-23)12(17(18,19)20)9-13(21-16)11-7-5-6-8-14(11)24-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJSXXBMVOISPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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